1,4-二噻烷-2-腈

描述

Synthesis Analysis

The synthesis of 1,4-Dithiane-2-carbonitrile and its derivatives primarily involves strategies that harness the specific heterocyclic reactivity of 1,4-dithianes. These methods aim at the controlled synthesis of carbon-carbon bonds, leveraging the unique properties of the sulfur heterocycle. Unlike their 1,3-dithiane counterparts, 1,4-dithianes, including 1,4-Dithiane-2-carbonitrile, offer attractive transformations for assembling a wide array of complex molecular architectures, from lipids and carbohydrates to various carbocyclic scaffolds (Ryckaert et al., 2023).

Molecular Structure Analysis

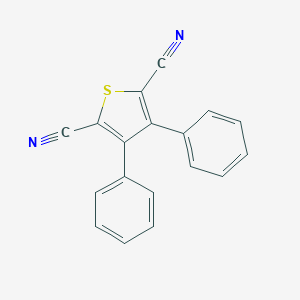

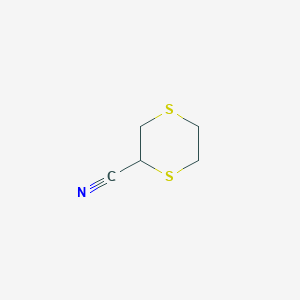

The molecular structure of 1,4-Dithiane-2-carbonitrile is characterized by its cyclic sulfur-containing framework, which significantly influences its chemical reactivity and properties. The preferred structure of related compounds, such as 1,4-dithiins, has attracted attention due to its non-aromatic character, despite being comprised of a cyclic 8π-electron system. This unique structure underpins the chemical behavior of 1,4-Dithiane-2-carbonitrile, enabling versatile reactions with both electrophiles and nucleophiles (Kobayashi & Gajurel, 1986).

Chemical Reactions and Properties

1,4-Dithiane-2-carbonitrile participates in various chemical reactions, leveraging its dithiane core for nucleophilic addition and cyclization processes. Its chemical properties are marked by its ability to form stable carbon-sulfur bonds and its reactivity towards electrophiles and nucleophiles. This reactivity is a cornerstone for synthesizing sulfur-containing functionalized heterocycles, demonstrating the compound's utility in organic and medicinal chemistry (Zamberlan et al., 2018).

Physical Properties Analysis

The physical properties of 1,4-Dithiane-2-carbonitrile, such as melting point, solubility, and stability, are crucial for its handling and application in synthetic chemistry. While specific data on 1,4-Dithiane-2-carbonitrile was not directly available, the physical properties of dithiane compounds generally reflect their stability and solubility in common organic solvents, which is essential for their application in synthesis reactions.

Chemical Properties Analysis

1,4-Dithiane-2-carbonitrile's chemical properties, including its reactivity and functional group transformations, are central to its role in synthesis. Its ability to undergo selective cleavage or reduction of the sulfur heterocycle to reveal a versatile C2-synthon is particularly noteworthy. This property allows for the chemoselective transformation of 1,4-Dithiane-2-carbonitrile into various functionalized compounds, underscoring its utility in creating complex molecular structures (Ryckaert et al., 2023).

科学研究应用

Field: Organic Chemistry

- Application : 1,4-Dithianes are used as building blocks in the synthesis of complex molecular architectures .

- Method : The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds . This versatility arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .

- Results : The use of 1,4-dithianes has enabled the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Field: Industrial Chemistry and Material Science

- Application : Thiophene derivatives, which can be synthesized using 1,4-dithianes, are used as corrosion inhibitors .

- Method : The synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

- Results : The resulting thiophene derivatives exhibit properties that make them effective as corrosion inhibitors .

Field: Medicinal Chemistry

- Application : Thiophene-based analogs, which can be synthesized using 1,4-dithianes, are a potential class of biologically active compounds .

- Method : The synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

- Results : The resulting thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Field: Material Science

- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Method : The synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

- Results : The resulting thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Field: Biomedical Applications

- Application : 1,4-Dithiane-2,5-diol, a derivative of 1,4-dithianes, has been used to synthesize aliphatic random copolyester with potential biomedical applications .

- Method : The synthesis begins from 1,4-DTD and malononitrile, following the Gewald reaction, aromatic ring bromination, condensation, cyclization and then a Dimroth rearrangement reaction to yield the desired compound .

- Results : The lower value of IC 50 for A549 (lung cancer cell line) than Vero (Normal cell line) indicates that the copolyester have excellent anticancer activity on cancer cells .

Field: Synthetic Chemistry

- Application : 1,4-Dithianes are used in the synthesis of sulfur-containing heterocycles .

- Method : The synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

- Results : The resulting sulfur-containing heterocycles have a variety of applications in different fields .

安全和危害

The safety information for 1,4-Dithiane-2-carbonitrile indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

IUPAC Name |

1,4-dithiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUGUHLOJHQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380515 | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dithiane-2-carbonitrile | |

CAS RN |

175136-94-4 | |

| Record name | 1,4-Dithiane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)

![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)